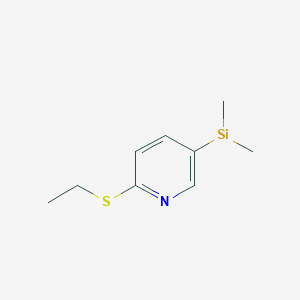
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of pyridine, which is a heterocyclic organic compound commonly used in the pharmaceutical industry. The addition of dimethylsilyl and ethylthio groups to the pyridine ring enhances its chemical stability and makes it suitable for various applications.
Mécanisme D'action
The mechanism of action of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) is not well understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. Its chemical stability and ability to form strong bonds with biological targets make it a promising candidate for drug development.
Effets Biochimiques Et Physiologiques
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor properties. Its ability to interact with biological targets makes it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) has several advantages for lab experiments. Its chemical stability and ability to form strong bonds with biological targets make it an ideal candidate for drug development. However, its synthesis can be challenging, and it is relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI). One potential area of research is the development of new drugs and materials using this compound as a building block. Another area of research is the elucidation of its mechanism of action and the identification of its biological targets. Additionally, the development of new synthesis methods and techniques for the purification of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) involves the reaction of pyridine with dimethylchlorosilane and ethanethiol. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. Its unique chemical properties make it an ideal candidate for the development of new drugs and materials.
Propriétés
Numéro CAS |
140687-67-8 |
|---|---|
Nom du produit |
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)-(9CI) |
Formule moléculaire |
C9H14NSSi |
Poids moléculaire |
196.37 g/mol |
InChI |
InChI=1S/C9H14NSSi/c1-4-11-9-6-5-8(7-10-9)12(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
MWYRSDYICGSLPL-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C=C1)[Si](C)C |
SMILES canonique |
CCSC1=NC=C(C=C1)[Si](C)C |
Synonymes |
Pyridine, 5-(dimethylsilyl)-2-(ethylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



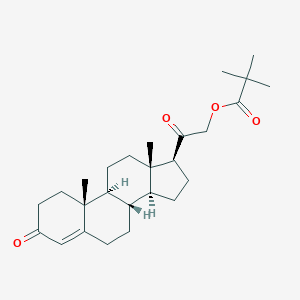
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
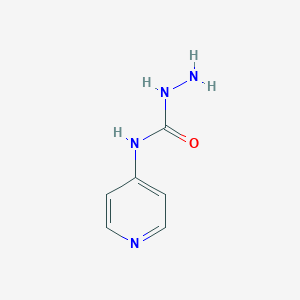
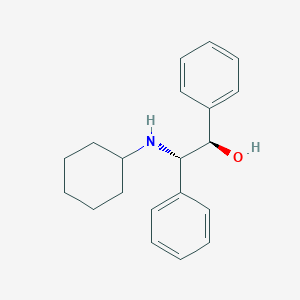
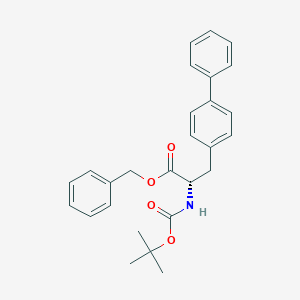
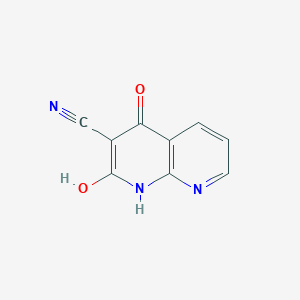
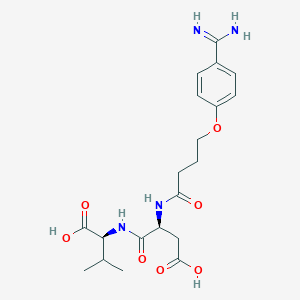
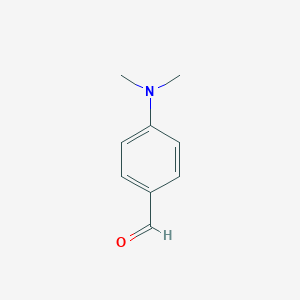
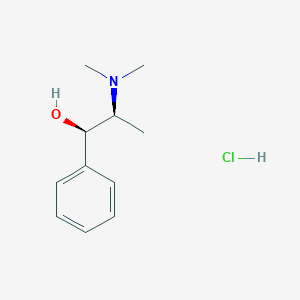
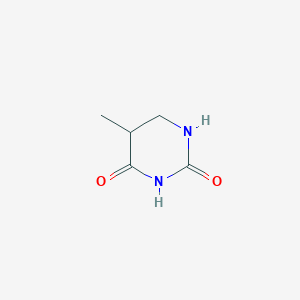
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
